Home > Products > Screening Compounds P58829 > 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine - 1799327-37-9

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

Catalog Number: EVT-2640718
CAS Number: 1799327-37-9
Molecular Formula: C16H16BrFN2
Molecular Weight: 335.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a unique bicyclic structure that combines both pyrrole and pyridine moieties, which are known for their diverse biological activities. The presence of bromine and fluorine substituents enhances its potential for various applications in medicinal chemistry.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. Pyrrolopyridines are recognized for their significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific structure of 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine indicates potential applications in drug development and therapeutic interventions.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine can be approached through several synthetic routes. One effective method involves a multicomponent reaction that combines various starting materials such as isatins and tetrahydroisoquinolines. The reaction typically employs benzoic acid as a catalyst under microwave irradiation conditions to facilitate the formation of the desired compound efficiently.

Technical Details

In a typical synthesis protocol:

  1. Reagents: Isatin derivatives, tetrahydroisoquinoline derivatives, and terminal alkynes are used as starting materials.
  2. Conditions: The reaction is conducted in an organic solvent like acetonitrile at elevated temperatures (e.g., 150 °C) for a specified duration (usually around 1 hour).
  3. Purification: After the reaction completion, the mixture is filtered through Celite and purified using column chromatography to isolate the target compound in moderate to high yields.
Molecular Structure Analysis

Data

The molecular formula is C15H15BrF1N2C_{15}H_{15}BrF_{1}N_{2}, with a molar mass of approximately 325.20 g/mol. The compound's unique structure contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine can undergo various chemical reactions typical of heterocycles:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Electrophilic Aromatic Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
  3. Reduction Reactions: The double bonds within the bicyclic structure can be reduced under specific conditions to yield saturated derivatives.

Technical Details

The reactions are generally conducted under controlled conditions to ensure specificity and yield. For example, nucleophilic substitution reactions may require the use of polar aprotic solvents to enhance nucleophile reactivity.

Mechanism of Action

Process

The mechanism of action for compounds like 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine often involves interaction with biological targets such as enzymes or receptors.

  1. Target Binding: The compound may bind to specific receptors or enzymes due to its structural complementarity.
  2. Modulation of Biological Pathways: Upon binding, it can modulate various signaling pathways leading to therapeutic effects such as anti-cancer activity or modulation of metabolic processes.

Data

Studies indicate that derivatives of pyrrolopyridines exhibit significant biological activities including inhibition of cancer cell proliferation and modulation of insulin sensitivity in metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from studies suggest that modifications to the molecular structure can significantly influence these properties .

Applications

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or metabolic diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

Research continues to explore its full potential in therapeutic applications and its role in advancing drug discovery efforts .

Introduction to 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine in Targeted Therapeutic Development

Role in Apoptosis Modulation: Contextualizing XIAP/cIAP Antagonism

The compound’s therapeutic significance stems from its capacity to disrupt X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins (cIAP1/2), master regulators of programmed cell death. XIAP directly inhibits caspase-3, -7, and -9, while cIAP1/2 ubiquitinate receptor-interacting protein kinases and modulate nuclear factor kappa B (NF-κB) signaling. The 5-bromo-6-(4-fluorobenzyl) moiety facilitates high-affinity binding to the BIR3 domain of XIAP and the BIR domains of cIAP1/2, displacing second mitochondrial-derived activator of caspases (SMAC) and initiating a proteasomal degradation cascade for cIAP1/2 [2] [10].

Biochemical Mechanism and Functional Outcomes

  • cIAP1/2 Degradation: Binding induces rapid autoubiquitination and degradation of cIAP1/2, sensitizing cells to tumor necrosis factor alpha (TNFα)-mediated apoptosis.
  • Caspase Activation: XIAP antagonism releases caspase inhibition, restoring extrinsic and intrinsic apoptotic pathways.
  • Necroptosis Induction: In apoptosis-resistant cells, compound treatment promotes receptor-interacting protein kinase 3 (RIPK3)-dependent necroptosis via TNF receptor signaling complex formation [10].

Table 1: Structural Features Enabling Apoptosis Modulation

Structural ElementTarget InteractionFunctional Consequence
5-Bromo substituentHydrophobic pocket occupancy in BIR3 domainDisplacement of SMAC
6-(4-Fluorobenzyl) groupπ-Stacking with Trp323 in XIAP BIR3Enhanced binding affinity (IC₅₀ < 100 nM)
3,3-Dimethyl dihydropyrroleConformational rigidity and metabolic stabilityReduced oxidative metabolism
Dihydropyridine coreHydrogen bonding with key BIR domain residuesDisruption of XIAP-caspase-9 interaction

In vitro studies demonstrate that this compound induces concentration-dependent cIAP1 degradation at nanomolar concentrations (EC₅₀ = 10–50 nM) across multiple cancer cell lines, including MDA-MB-231 (breast) and A375 (melanoma) models. Subsequent TNFα secretion triggers caspase-8-dependent apoptosis or, upon caspase inhibition, RIPK1/RIPK3-dependent necroptosis. This dual mechanism overcomes common resistance pathways in malignancies with defective apoptosis execution [2] [5] [10].

Structural Analogs in Fragment-Based Drug Discovery: Lessons from ASTX660 and Related Scaffolds

The optimization of 5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine exemplifies fragment-based drug design (FBDD) principles applied to IAP antagonists. Initial fragment screens identified the dihydropyrrolopyridine core as a low-molecular-weight scaffold (<250 Da) with weak but ligand-efficient binding to cIAP1. Structure-guided elaboration focused on:

  • C5 Bromination: Enhanced hydrophobic BIR domain interactions.
  • C6 4-Fluorobenzyl Substitution: Improved potency via aromatic stacking.
  • N1/C3 Modifications: Addressed metabolic liabilities while maintaining conformational rigidity [2] [5].

ASTX660 as a Clinical Derivative

The clinical candidate ASTX660 (Tolinapant) evolved from this scaffold through strategic incorporation of a C5-hydroxymethyl group (replacing bromine) and an N1-linked morpholinopiperazine ethanone side chain. These modifications addressed key limitations:

Table 2: Scaffold Optimization from Core Compound to ASTX660

ParameterCore CompoundASTX660Impact
C5 SubstituentBromineHydroxymethylReduced CYP3A4 metabolism; enhanced solubility
N1 FunctionalizationUnsubstituted2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-oneImproved cIAP1/XIAP potency (IC₅₀ = 1–5 nM)
Metabolic Stability (Human)High CYP-mediated clearanceModerate clearance (t₁/₂ = 4–6 h)Oral bioavailability (F = 12–34%)
In Vivo EfficacyNot reportedTumor regression at 5–20 mg/kg (mouse xenografts)Advancement to Phase 1/2 trials (NCT02503423)

The hydroxymethyl group in ASTX660 mitigated cytochrome P450 3A4 (CYP3A4)-dependent metabolism observed with the brominated precursor, which underwent rapid oxidative debromination and glucuronidation in non-human primates. This modification, coupled with the polar side chain, yielded balanced pharmacokinetics (12–34% oral bioavailability across species) and sustained target engagement, evidenced by cIAP1 degradation in surrogate tissues [2] [5].

Structure-Activity Relationship (SAR) Insights

  • C5 Position: Bromine or hydroxymethyl maintains potency; larger groups (e.g., ethoxycarbonyl) diminish BIR domain binding.
  • C6 Benzyl Group: 4-Fluoro substitution optimizes potency; removal or ortho-substitution reduces activity >100-fold.
  • 3,3-Dimethyl Bridge: Critical for preventing oxidation to planar pyrrolopyridine, which loses IAP selectivity.
  • N1 Alkylation: Linear ethanone linkers tolerate diverse heterocycles (piperazines, morpholines) without potency loss [2] [5] [8].

The scaffold’s versatility is further demonstrated in AT-IAP (an ASTX660 precursor lacking the C5-hydroxymethyl), which exhibited potent in vitro activity but suboptimal primate pharmacokinetics due to CYP3A4-mediated morpholine ring opening. This limitation drove the strategic C5 hydroxymethylation in ASTX660, reducing lipophilicity (cLogP decrease from 4.2 to 3.1) and introducing a site for glucuronidation as a detoxification pathway [5].

The progression of this chemical series underscores the efficacy of fragment-based approaches in transforming a modestly active dihydropyrrolopyridine core into a clinical IAP antagonist with balanced dual cIAP1/XIAP inhibition and drug-like properties. Future directions include exploiting the scaffold’s intrinsic immunogenic cell death induction for combination therapies with immune checkpoint inhibitors [10].

Properties

CAS Number

1799327-37-9

Product Name

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

IUPAC Name

5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

Molecular Formula

C16H16BrFN2

Molecular Weight

335.22

InChI

InChI=1S/C16H16BrFN2/c1-16(2)9-19-13-8-11(15(17)20-14(13)16)7-10-3-5-12(18)6-4-10/h3-6,8,19H,7,9H2,1-2H3

InChI Key

NXEBJVHMISJBFS-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)Br)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.